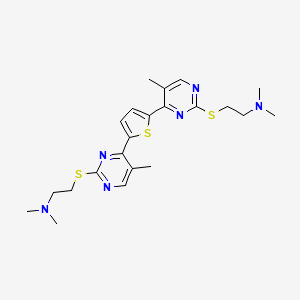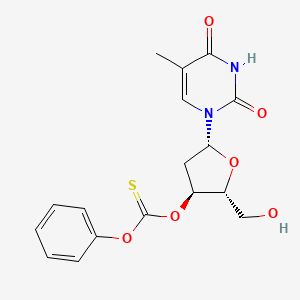
Thymidine, 3'-(O-phenyl carbonothioate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-(O-phenyl carbonothioate) is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an O-phenyl carbonothioate group introduces unique chemical properties that can be exploited in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(O-phenyl carbonothioate) typically involves the protection of the hydroxyl groups of thymidine, followed by the introduction of the phenyl carbonothioate group at the 3’ position. This can be achieved through a series of steps involving the use of protecting groups, such as silyl or acyl groups, and subsequent deprotection after the desired modification is introduced. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of Thymidine, 3’-(O-phenyl carbonothioate) would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Thymidine, 3’-(O-phenyl carbonothioate) can undergo various chemical reactions, including:
Oxidation: The phenyl carbonothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenyl carbonothioate group, reverting to thymidine.
Substitution: The phenyl carbonothioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学的研究の応用
Thymidine, 3’-(O-phenyl carbonothioate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA synthesis and cell proliferation.
作用機序
The mechanism of action of Thymidine, 3’-(O-phenyl carbonothioate) involves its incorporation into DNA during replication. The phenyl carbonothioate group can interfere with the normal base-pairing and stacking interactions, potentially leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making it a valuable tool in cancer research and antiviral studies.
類似化合物との比較
Similar Compounds
Thymidine: The unmodified nucleoside that pairs with deoxyadenosine in DNA.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label newly synthesized DNA.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling with click chemistry.
Uniqueness
Thymidine, 3’-(O-phenyl carbonothioate) is unique due to the presence of the phenyl carbonothioate group at the 3’ position. This modification imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with proteins and other biomolecules. These properties can be exploited in various research applications, making it a valuable tool for scientists.
特性
CAS番号 |
115913-90-1 |
|---|---|
分子式 |
C17H18N2O6S |
分子量 |
378.4 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenoxycarbothioyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O6S/c1-10-8-19(16(22)18-15(10)21)14-7-12(13(9-20)24-14)25-17(26)23-11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,22)/t12-,13+,14+/m0/s1 |
InChIキー |
ADBKNHRMMFIKJX-BFHYXJOUSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=S)OC3=CC=CC=C3 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=S)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
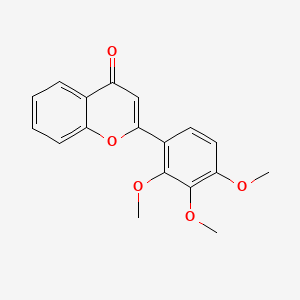
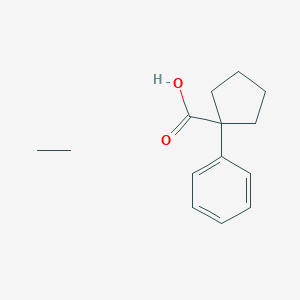
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
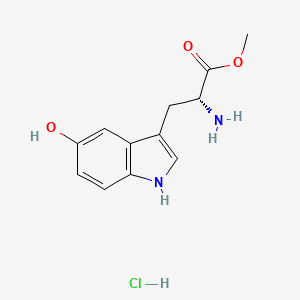
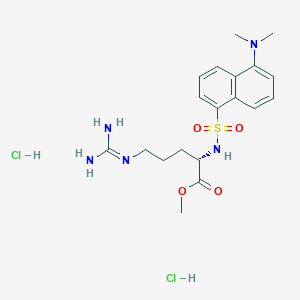
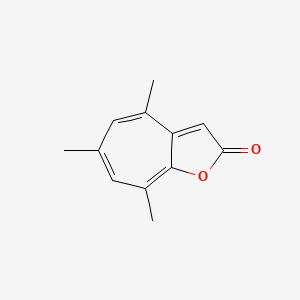
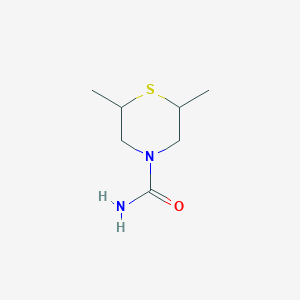

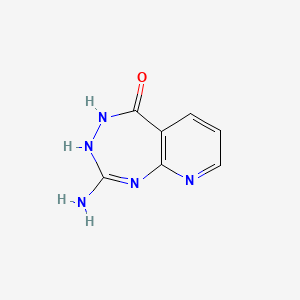
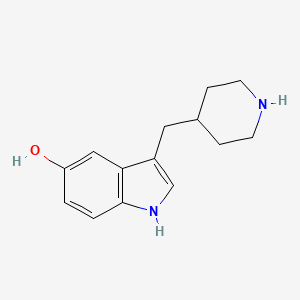
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
